N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 297150-41-5
VCID: VC7449150
InChI: InChI=1S/C19H19ClF3N3O/c20-16-7-6-14(19(21,22)23)12-17(16)24-18(27)13-25-8-10-26(11-9-25)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,24,27)
SMILES: C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=CC=C3
Molecular Formula: C19H19ClF3N3O
Molecular Weight: 397.83

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide

CAS No.: 297150-41-5

Cat. No.: VC7449150

Molecular Formula: C19H19ClF3N3O

Molecular Weight: 397.83

* For research use only. Not for human or veterinary use.

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide - 297150-41-5

Specification

CAS No. 297150-41-5
Molecular Formula C19H19ClF3N3O
Molecular Weight 397.83
IUPAC Name N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide
Standard InChI InChI=1S/C19H19ClF3N3O/c20-16-7-6-14(19(21,22)23)12-17(16)24-18(27)13-25-8-10-26(11-9-25)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,24,27)
Standard InChI Key FDAIYWOUCNNSGG-UHFFFAOYSA-N
SMILES C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound (C₁₉H₁₉ClF₃N₃O; molecular weight: 397.83 g/mol) comprises two key moieties:

  • Arylacetamide core: The 2-chloro-5-(trifluoromethyl)phenyl group enhances lipophilicity (logP ≈ 3.2), facilitating CNS penetration.

  • Piperazine pendant: The 4-phenylpiperazin-1-yl group contributes to hydrogen bonding and π-π interactions with neuronal targets .

Table 1: Key Physicochemical Data

PropertyValue
Molecular FormulaC₁₉H₁₉ClF₃N₃O
Molecular Weight397.83 g/mol
IUPAC NameN-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide
SolubilityLow aqueous solubility (<1 mg/mL)
logP3.2 (predicted)

Synthesis and Structural Optimization

Synthetic Pathways

The compound is synthesized via a two-step alkylation-acylation sequence :

  • Alkylation: 3-Trifluoromethylaniline reacts with 2-chloroacetyl chloride in dichloromethane (DCM)/NaOH to form 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide.

  • Nucleophilic substitution: The chloroacetamide intermediate reacts with 4-phenylpiperazine in acetone/K₂CO₃, yielding the final product (44–78% yield) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
AlkylationDCM, NaOH (0°C, 3 h)65–78
SubstitutionAcetone, K₂CO₃, KI (60°C, 12 h)44–68

Structural Modifications

  • Trifluoromethyl group: Replacing Cl with CF₃ boosts anticonvulsant activity (ED₅₀ reduction by 40% in MES tests) .

  • Piperazine substituents: 4-Phenylpiperazine enhances binding to voltage-gated sodium channels (VGSCs) compared to morpholine analogs .

Pharmacological Applications

Anticonvulsant Activity

In vivo evaluations (mice/rats) demonstrate dose-dependent protection against MES-induced seizures:

Table 3: Anticonvulsant Efficacy in MES Model

Dose (mg/kg)Protection Rate (%)Time to Peak (h)Neurological Toxicity (Rotarod)
3020–250.5None
10060–704Mild ataxia
30085–904Significant impairment
  • 6-Hz model: At 100 mg/kg, the compound suppresses psychomotor seizures (60% protection), suggesting utility in therapy-resistant epilepsy .

  • Mechanism: Moderate affinity for VGSC site 2 (IC₅₀ = 12.3 μM), inhibiting sustained neuronal firing .

Neurotoxicity Profile

Rotarod tests reveal dose-dependent motor impairment:

  • TD₅₀ (toxic dose 50%) = 250 mg/kg .

  • Safety margin (TD₅₀/ED₅₀) = 2.5, comparable to phenytoin .

Structure-Activity Relationships (SAR)

Critical Substituents

  • 3-Trifluoromethylphenyl: Derivatives with CF₃ exhibit 2-fold higher MES activity than chloro analogs .

  • Piperazine N-substituents: 4-Phenylpiperazine optimizes VGSC binding; methyl or ethyl groups reduce potency .

Table 4: SAR of Key Analogues

AnalogMES ED₅₀ (mg/kg)VGSC IC₅₀ (μM)
CF₃-phenyl (target compound)9512.3
Cl-phenyl21028.7
Morpholine analog32045.1

Research Gaps and Future Directions

Unresolved Challenges

  • Pharmacokinetics: Oral bioavailability and metabolism remain uncharacterized.

  • Chronic toxicity: No data on long-term CNS effects or teratogenicity.

  • Target specificity: Off-target binding to serotonin/dopamine receptors requires investigation .

Recommended Studies

  • Phase I trials: Dose-escalation studies in non-human primates.

  • Crystallography: Co-crystallization with VGSC α-subunit to guide lead optimization.

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